TAMRA Azide, isomer 5
Description
Evolution of Azide-Functionalized Fluorophores in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide (B81097) group has become a cornerstone of this field due to its small size, stability, and, most importantly, its lack of reactivity with most biological functional groups. nih.govrsc.org Its primary reaction partners are alkynes and phosphines, allowing for highly specific labeling of target molecules that have been metabolically, genetically, or chemically engineered to contain the complementary functional group. nih.govrsc.org
The journey of azide-based bioorthogonal chemistry began with the Staudinger ligation, a reaction between an azide and a triphenylphosphine. nih.gov While groundbreaking, this reaction suffered from relatively slow kinetics. nih.gov A major advancement came with the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click" reaction that is significantly faster and more efficient. rsc.org This reaction forms a stable triazole linkage between an azide and a terminal alkyne. tenovapharma.com However, the cytotoxicity of the copper catalyst was a concern for live-cell imaging. This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes (like DBCO or BCN) that can react with azides without the need for a copper catalyst. nih.govmedchemexpress.com
The incorporation of azide groups into fluorophores created "fluorogenic probes". rsc.org In many cases, the azide quenches the fluorescence of the dye. Upon reaction with an alkyne, the fluorescence is restored, providing a powerful "turn-on" signal that reduces background noise and eliminates the need for washing steps to remove unreacted probes. rsc.orgacs.org This evolution has provided researchers with a sophisticated toolkit for imaging a wide array of biomolecules, including glycans, proteins, lipids, and nucleic acids, with high specificity and sensitivity. nih.gov
Foundational Role of Tetramethylrhodamine (TAMRA) Dyes in Fluorescent Labeling Technologies
Tetramethylrhodamine (TAMRA) is a xanthene dye that has been a workhorse in fluorescence microscopy and biotechnology for decades. lumiprobe.comlifetein.com It is valued for its bright orange-red fluorescence, high photostability, and a good quantum yield. lifetein.comnih.gov TAMRA dyes are commonly used for labeling oligonucleotides, peptides, and proteins. lifetein.comglenresearch.com
One of the most significant applications of TAMRA is in Förster Resonance Energy Transfer (FRET). lifetein.commetabion.com In FRET-based assays, TAMRA often serves as an acceptor fluorophore, frequently paired with a donor like fluorescein (B123965) (FAM). lifetein.commetabion.com The efficiency of energy transfer between the donor and acceptor provides a sensitive measure of the distance between them, enabling the study of molecular interactions, such as protein-protein binding or DNA hybridization. lifetein.comglenresearch.com
Initially, TAMRA was conjugated to biomolecules via reactive groups like N-hydroxysuccinimidyl (NHS) esters, which target primary amines on proteins and amino-modified oligonucleotides. lifetein.comglenresearch.com The development of azide- and alkyne-functionalized TAMRA derivatives, such as TAMRA Azide, isomer 5, has expanded its utility by allowing its incorporation into biomolecules using highly specific bioorthogonal click chemistry reactions. metabion.comlumiprobe.com This dye is spectrally similar to other common fluorophores like TRITC and Alexa Fluor® 555, allowing its use with existing instrument settings. aatbio.combaseclick.eu
Significance of Isomeric Purity for Research Consistency and Reproducibility
Many fluorescent dyes, including TAMRA, are synthesized as a mixture of isomers, typically the 5- and 6-isomers, which differ in the point of attachment of the reactive linker to the fluorophore's core structure. lumiprobe.comresearchgate.net While these isomers often have nearly identical photophysical properties, such as absorption and emission spectra, their separation is critical for high-precision applications. lumiprobe.comrsc.org
Using a mixture of isomers for labeling can lead to the formation of two distinct populations of labeled biomolecules. This can result in peak doubling or smearing during analytical separation techniques like chromatography and electrophoresis, complicating data analysis and interpretation. lumiprobe.com
More importantly, recent studies have revealed that the specific isomer used can have a dramatic effect on the performance of the resulting probe in biological assays. For instance, in the context of DNA staining, probes constructed with the 5-carboxy isomer of a rhodamine dye showed significantly brighter nuclear staining and lower cytotoxicity compared to their 6-carboxy counterparts. rsc.org This difference was attributed to distinct binding modes with the target DNA. rsc.org Therefore, the use of isomerically pure probes, such as this compound, is essential for ensuring the homogeneity of the labeled product, leading to improved consistency, higher data quality, and greater reproducibility in research findings. rsc.orgresearchgate.net
Data Tables
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 5-Carboxytetramethylrhodamine (B559615) Azide | tenovapharma.combaseclick.eu |
| Molecular Formula | C₂₈H₂₈N₆O₄ | baseclick.eujenabioscience.combiosynth.com |
| Molecular Weight | ~512.56 g/mol | baseclick.eubiosynth.com |
| Purity | ≥ 90-95% (by HPLC/LCMS) | baseclick.eujenabioscience.com |
| Physical State | Dark red to pink solid | baseclick.eujenabioscience.com |
| Solubility | DMSO, DMF, MeOH | baseclick.eujenabioscience.com |
| Excitation Maximum (λex) | ~546 nm | baseclick.eujenabioscience.com |
| Emission Maximum (λem) | ~579 nm | baseclick.eujenabioscience.com |
| Molar Extinction Coefficient (ε) | ~91,000 cm⁻¹M⁻¹ | baseclick.eujenabioscience.com |
| Reactivity | Azide group reacts with terminal alkynes (CuAAC) or strained alkynes (SPAAC) like DBCO and BCN. | medchemexpress.comglpbio.comabpbio.com |
Structure
3D Structure
Properties
IUPAC Name |
5-(6-azidohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O4/c1-36(2)21-10-13-24-27(18-21)41-28-19-22(37(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(39)40)30(38)33-15-7-5-6-8-16-34-35-32/h9-14,17-19H,5-8,15-16H2,1-4H3,(H-,33,38,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQBZVZBWNOHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCN=[N+]=[N-])C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for Tamra Azide, Isomer 5
Regioselective Synthesis of 5-Isomer Carboxytetramethylrhodamine Precursors
The creation of isomerically pure 5-carboxytetramethylrhodamine (B559615) (5-TAMRA) is the essential first step in the synthesis of 5-TAMRA azide (B81097). Conventional synthetic routes frequently yield a mixture of the 5- and 6-isomers, which are difficult to separate and can introduce variability in labeling experiments. nih.govnih.gov
A significant breakthrough in producing isomerically pure TAMRA is a scalable and straightforward method that begins with the acylation of 3-dimethylaminophenol (B24353) using 1,2,4-benzenetricarboxylic anhydride. This reaction yields a mixture of 4-dimethylamino-2-hydroxy-2',4'(5')-dicarboxybenzophenones. The successful isolation of the desired 5-isomer precursor is achieved through recrystallization from a mixture of methanol (B129727) and acetic acid. nih.govnih.gov
Following the isolation of the pure benzophenone (B1666685) intermediate, it is reacted with another molecule of 3-dimethylaminophenol to produce isomerically pure 5-carboxytetramethylrhodamine. This regioselective method ensures a single, well-defined product, which is crucial for high-precision applications like DNA sequencing. The purity of the final 5-TAMRA product is typically confirmed using high-performance liquid chromatography (HPLC).
Table 1: Key Stages in the Regioselective Synthesis of 5-TAMRA
| Step | Reactant 1 | Reactant 2 | Product |
| Acylation | 3-dimethylaminophenol | 1,2,4-benzenetricarboxylic anhydride | Mixture of dicarboxybenzophenone isomers |
| Purification | - | - | Isomerically pure 4-dimethylamino-2-hydroxy-2',4'-dicarboxybenzophenone |
| Condensation | Purified benzophenone intermediate | 3-dimethylaminophenol | 5-carboxytetramethylrhodamine |
Once isomerically pure 5-TAMRA is obtained, the azide functional group is introduced. The azide group is a key component for "click chemistry," a set of bioorthogonal reactions, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent. broadpharm.comvectorlabs.com This reaction allows for the efficient and specific attachment of the TAMRA dye to alkyne-modified biomolecules under mild, biologically compatible conditions. broadpharm.comvectorlabs.com
The azide is typically incorporated by coupling the carboxylic acid of 5-TAMRA with a linker molecule that contains both an amine and an azide group. The linker's design is critical and is dictated by the intended application. It can affect the solubility, stability, and steric hindrance of the final probe. For example, short and flexible linkers are often chosen to minimize interference with the structure and function of the labeled biomolecule.
The primary advantage of using an azide group is its bio-orthogonality; it is unreactive towards functional groups naturally present in biological systems, which ensures highly specific labeling. broadpharm.com This specificity contrasts with traditional labeling methods that target ubiquitous functional groups like amines, which can result in non-specific labeling and increased background signal. broadpharm.com
Development of Advanced TAMRA Azide Conjugates for Enhanced Research Utility
To broaden the applicability of 5-TAMRA azide, a variety of derivatives with improved properties have been synthesized. These advanced conjugates are engineered to overcome specific challenges encountered in biological imaging and detection.
A widely used approach to enhance the properties of fluorescent probes is the incorporation of polyethylene (B3416737) glycol (PEG) linkers. acs.org PEG is a hydrophilic and biocompatible polymer that can improve the water solubility of the dye and minimize non-specific binding to proteins and other biological molecules. acs.orgtamu.edu This is especially beneficial for in vivo imaging, where non-specific binding can cause high background fluorescence. tamu.edursc.org
The synthesis of TAMRA-PEG-azide derivatives involves the coupling of 5-TAMRA's carboxylic acid to an amino-PEG-azide linker. The length of the PEG chain can be adjusted to fine-tune the conjugate's properties for a particular use. For instance, TAMRA-PEG3-azide incorporates a triethylene glycol linker. These derivatives are valuable for a broad spectrum of applications, including fluorescence microscopy and flow cytometry.
Table 2: Comparison of TAMRA Azide and TAMRA-PEG3-Azide
| Property | TAMRA Azide | TAMRA-PEG3-Azide |
| Linker | Short alkyl chain | Triethylene glycol (PEG3) |
| Water Solubility | Moderate | Enhanced |
| Non-specific Binding | Potential | Reduced tamu.edu |
| Primary Applications | General biomolecule labeling | In vivo imaging, sensitive detection assays tamu.edursc.org |
While CuAAC is a very effective reaction, the copper catalyst can be toxic to living cells, which restricts its use in live-cell imaging. To overcome this limitation, copper-free click chemistry methods have been developed. An alternative strategy is to use chelating azides, such as picolyl azides, which can accelerate the copper-catalyzed reaction, enabling the use of lower, less toxic concentrations of the copper catalyst.
Picolyl azides feature a pyridine (B92270) ring that coordinates with the copper catalyst, effectively increasing its local concentration at the reaction site and thereby boosting the reaction rate. This chelation-promoted azide/alkyne cycloaddition (CPAAC) facilitates efficient labeling with significantly reduced amounts of copper, which is better tolerated by living systems. The development of TAMRA-picolyl azide reagents is a notable advancement for live-cell imaging.
The photophysical properties of rhodamine dyes can be modulated by introducing various substituents onto the xanthene core. For instance, halogenation can shift the dye's absorption and emission spectra to longer wavelengths. This is advantageous for multicolor imaging experiments to minimize spectral overlap with other fluorophores and for imaging in biological tissues where autofluorescence at shorter wavelengths can be problematic.
The synthesis of a monobromo-TAMRA-azide would involve the bromination of the TAMRA scaffold either before or after the introduction of the azide linker. Such modified derivatives, with their altered spectral characteristics, broaden the range of available fluorescent probes and facilitate more complex experimental designs. These specialized derivatives are particularly valuable for advanced imaging techniques such as super-resolution microscopy and Förster resonance energy transfer (FRET) studies.
Mechanistic Elucidation and Bioorthogonal Reactivity of Tamra Azide, Isomer 5 in Click Chemistry
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Dynamics
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, selectivity, and biocompatibility. nih.gov This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, a process significantly accelerated by a copper(I) catalyst. nih.govtenovapharma.com2bscientific.com TAMRA Azide, isomer 5, serves as a key fluorescent probe in this reaction, enabling the visualization and tracking of alkyne-tagged biomolecules. aatbio.comvectorlabs.com The azide and alkyne functional groups are largely inert towards naturally occurring functional groups in biological systems, preventing side reactions with proteins or nucleic acids. 2bscientific.comnih.gov
The CuAAC reaction is known for its efficiency under mild, aqueous conditions, making it highly suitable for bioconjugation. nih.govmdpi.com The reaction's kinetics can be significantly enhanced through the use of copper-chelating ligands. For instance, specialized reagents have been developed that incorporate a copper-chelating moiety, which can dramatically increase the effective Cu(I) concentration at the reaction site, thereby accelerating the reaction. aatbio.comvectorlabs.com This approach allows for a substantial increase in signal intensity and can reduce the required concentration of the copper catalyst by at least tenfold, which improves the biocompatibility of the labeling protocol. vectorlabs.comnih.gov The use of zwitterionic ligands like betaine (B1666868) has also been shown to dramatically accelerate the CuAAC reaction in aqueous media, allowing for excellent yields with parts-per-million levels of Cu(I). rsc.org These advancements lead to faster reactions and higher yields compared to conventional CuAAC methods. aatbio.com
Table 1: Factors Influencing CuAAC Reaction Efficiency with this compound
| Factor | Effect on Reaction | Mechanism | Reference |
|---|---|---|---|
| Copper(I) Catalyst | Essential for catalysis | Forms a copper-acetylide intermediate, lowering the activation energy for cycloaddition. | beilstein-journals.org |
| Accelerating Ligands (e.g., THPTA, BTTAA) | Increase reaction rate | Stabilize the Cu(I) oxidation state and prevent catalyst disproportionation. | aatbio.comnih.gov |
| Copper-Chelating Azides (e.g., Picolyl Azides) | Dramatically increase reaction rate | Raise the effective local concentration of Cu(I) at the reaction site. | vectorlabs.comnih.gov |
| Aqueous Environment | Generally favorable | The reaction proceeds efficiently in water, a key advantage for biological applications. | nih.govmdpi.com |
| Reducing Agents (e.g., Sodium Ascorbate) | Maintain catalyst activity | Reduce Cu(II) to the active Cu(I) state. | nih.gov |
A defining feature of the CuAAC reaction is its exceptional selectivity, often referred to as bioorthogonality. 2bscientific.com The azide and alkyne groups react chemoselectively with each other while remaining inert to the vast array of other functional groups present in complex biological systems. tenovapharma.comnih.gov This specificity ensures that labeling with TAMRA Azide occurs only at the intended alkyne-modified sites, minimizing background signal and false positives. tenovapharma.comnih.gov
The mechanism of the CuAAC reaction dictates a specific stereochemical outcome. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, which results exclusively in the formation of the 1,4-disubstituted 1,2,3-triazole isomer. 2bscientific.combeilstein-journals.org This high regioselectivity is a direct consequence of the copper-catalyzed pathway and is a significant advantage over the uncatalyzed Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. The resulting triazole ring is a stable, aromatic linker that does not perturb the biological system. nih.gov While the triazole itself is achiral, if the azide or alkyne reactants are chiral, the reaction can be used to generate chiral triazoles. nih.gov
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanisms and Copper-Free Approaches
To circumvent the potential cytotoxicity associated with the copper catalyst used in CuAAC, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. nih.govinterchim.com This reaction leverages the high ring strain of cyclooctyne (B158145) derivatives to react with azides, like TAMRA Azide, without the need for a metal catalyst. vectorlabs.comvectorlabs.com This catalyst-free approach is highly advantageous for in vivo studies and live-cell imaging. nih.govacs.org
The reactivity of TAMRA Azide in SPAAC reactions is highly dependent on the specific strained cyclooctyne used. Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) are two commonly employed cyclooctynes. interchim.comub.edu Studies have shown that the reaction between TAMRA-azide and DBCO is significantly faster and more efficient than the reaction with BCN in live cells. nih.gov In one study, the SPAAC reaction between a DBCO-conjugated protein and TAMRA-azide was approximately 5-fold faster than with a BCN-conjugated protein. nih.gov BCN, however, offers advantages such as lower lipophilicity and the prevention of stereoisomeric product mixtures due to its symmetry. lumiprobe.com The choice between DBCO and BCN can depend on the specific experimental context, with factors like reaction kinetics and the desired properties of the final conjugate playing a role. ub.edu
Table 2: Comparative Live-Cell Reaction Parameters of TAMRA Azide (25 µM) with Strained Cyclooctynes
| Cyclooctyne Derivative | t1/2 (min) | Emax (% of Total HaloTag Protein) | Reference |
|---|---|---|---|
| DBCO | 30 ± 4 | 74 ± 4 | nih.gov |
| BCN | 160 ± 40 | 60 ± 7 | nih.gov |
Data derived from experiments in live HeLa cells expressing Halo-H2B-GFP conjugated to the respective cyclooctyne.
The development of SPAAC represents a significant advancement in bioconjugation methodology by eliminating the need for a toxic copper catalyst. interchim.com This has broadened the applicability of click chemistry to a wider range of biological studies, especially in living organisms. acs.orgnih.gov The reaction proceeds efficiently at physiological temperatures and in aqueous environments, forming a stable triazole linkage. vectorlabs.com Researchers continue to develop new strained alkynes with enhanced reactivity and stability to further improve the speed and efficiency of SPAAC reactions. interchim.com These catalyst-free methods are crucial for applications requiring high biocompatibility, such as long-term cellular imaging or in vivo tracking of biomolecules labeled with probes like TAMRA Azide. nih.gov
Principles and Applications of Bioorthogonality in Complex Biological Systems
Bioorthogonality is a central principle underlying the power of click chemistry in biological research. nih.gov It refers to a chemical reaction that can occur inside a living system without interfering with or being interfered by native biochemical processes. 2bscientific.com The azide-alkyne cycloaddition, in both its copper-catalyzed (CuAAC) and strain-promoted (SPAAC) forms, is the archetypal bioorthogonal reaction. nih.gov The azide group, present in TAMRA Azide, and the alkyne group are abiotic, meaning they are not found in most biological systems. nih.gov This ensures that their reaction is highly specific and confined to the intended molecular targets. 2bscientific.com
This principle allows for a two-step labeling strategy. First, a biomolecule of interest is metabolically, genetically, or enzymatically tagged with either an azide or an alkyne. nih.gov Second, a probe molecule, such as TAMRA Azide, is introduced, which then selectively reacts with the tagged biomolecule. nih.gov This approach has been widely applied for imaging various biomolecules, including proteins, glycans, and nucleic acids, within their complex and dynamic cellular environment. nih.gov The high selectivity and efficiency of these reactions enable sensitive detection with minimal background, providing powerful tools for elucidating biological processes. tenovapharma.com
Orthogonality to Endogenous Biomolecules and Biochemical Pathways
The foundational principle of click chemistry, the methodology for which this compound is designed, is its bio-orthogonality. This concept refers to a class of chemical reactions that can proceed within a living system without interfering with or reacting with native biochemical processes. The azide functional group of this compound, is essentially abiotic and inert within the cellular milieu. Unlike conventional bioconjugation chemistries that target highly abundant functional groups like primary amines (e.g., on lysine (B10760008) residues) or thiols (e.g., on cysteine residues), the azide group does not react with endogenous biomolecules.
This lack of cross-reactivity is a key advantage, ensuring that the this compound probe will not form covalent bonds with untagged proteins, nucleic acids, or lipids, thereby minimizing non-specific background signals. The reaction is exclusively directed toward a complementary, bio-orthogonal partner—typically an alkyne or a strained cyclooctyne—that has been metabolically, genetically, or chemically incorporated into a specific target molecule of interest. The resulting ligation forms a stable triazole linkage, a structure that is also stable and biologically inert. This high degree of specificity allows for the precise labeling of target molecules in complex biological samples, from cell lysates to living organisms, with exceptional sensitivity and minimal off-target effects.
The table below summarizes the key characteristics that contribute to the bio-orthogonality of this compound.
| Feature | Description | Source(s) |
| Reactive Group | Azide (-N₃) | |
| Bio-Inertness | The azide moiety is stable and non-reactive towards native biological functional groups such as amines, thiols, and hydroxyls. | |
| Selective Partner | Reacts specifically and efficiently only with an alkyne or strained alkyne functional group introduced artificially into a target biomolecule. | |
| Reaction Product | Forms a stable and biologically inert triazole ring upon reaction. | |
| Reaction Conditions | The click reaction proceeds under mild, aqueous conditions (e.g., physiological temperature and pH), preserving the integrity of biological samples. |
Specificity and Selectivity in Live Cell and In Vivo Labeling Studies
The bio-orthogonality of this compound, translates directly to high specificity and selectivity in dynamic biological environments, including live cells and whole organisms. As a cell-permeable molecule, it can readily enter cells to react with intracellular targets.
In live-cell imaging studies, this compound, has demonstrated excellent performance. Research comparing various fluorescent probes found that TAMRA-based azides exhibit superior cellular accumulation, a more uniform intracellular distribution, and favorable cytosolic diffusivity, which are ideal properties for probes intended for intracellular reactions. The specificity of the labeling has been explicitly shown in studies where fibroblast cells were cultured with an alkyne-modified nucleoside, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), leading to its incorporation into newly synthesized DNA. Subsequent treatment with TAMRA azide resulted in strong fluorescent staining exclusively in the nuclei of these cells, while control cells without the alkyne modification showed no nuclear staining, confirming the reaction's dependence on the presence of the alkyne target.
Systematic evaluations of bioorthogonal reactions within living cells have further highlighted the utility of TAMRA azide. For instance, the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between TAMRA azide and dibenzocyclooctyne (DBCO) has been identified as a particularly efficient pairing for nuclear labeling in live mammalian cells. The reaction's efficiency allows for clear visualization of targets with low micromolar concentrations of the probe (e.g., 0.5 µM to 2 µM), although higher concentrations (25 µM) can sometimes lead to increased background fluorescence.
The table below presents comparative data on the reactivity of TAMRA azide with different strained alkynes in live HeLa cells, illustrating the efficiency and specificity of these reactions in a cellular context.
| Reaction Partner | Reaction Type | Half-life (t₁/₂) in Live Cells (min) | Effective Concentration (EC₅₀) (µM) | Cellular Compartment | Source(s) |
| DBCO | SPAAC | ~15 | 1.1 | Nucleus | |
| BCN | SPAAC | >120 | 11 | Nucleus |
Data adapted from a 2015 study evaluating bioorthogonal reactions in live HeLa cells expressing Halo-H2B-GFP fusion proteins labeled with the indicated alkynes.
The utility of this compound, extends to in vivo applications. Its use has been cited in methods for the fast and sensitive detection of DNA synthesis in whole organisms, demonstrating its ability to function selectively in a complex, multicellular environment. This capability is crucial for studies tracking cell proliferation, development, and tissue regeneration within the context of a living animal. The success of these in vivo labeling experiments underscores the high degree of selectivity and the non-perturbing nature of the azide-alkyne click reaction.
Advanced Fluorescence Imaging and Microscopy Applications Utilizing Tamra Azide, Isomer 5
Cellular and Subcellular Imaging in Live Systems
TAMRA (Tetramethylrhodamine) Azide (B81097), isomer 5, has emerged as a valuable tool in advanced fluorescence microscopy for the visualization of intricate cellular and subcellular structures and dynamics in living systems. Its cell-permeable nature and ability to participate in bioorthogonal click chemistry reactions make it particularly well-suited for live-cell imaging applications.
Confocal and Widefield Fluorescence Microscopy for Dynamic Processes
5-TAMRA-Azide is a bright and photostable red-fluorescent dye that is extensively used for labeling biomolecules through click chemistry. With excitation and emission maxima around 555 nm and 580 nm respectively, it provides a strong and reliable signal for imaging and detection. anaspec.com This makes it compatible with common filter sets, such as those for TRITC, and various excitation sources including mercury arc, tungsten, and xenon arc lamps, as well as the 544 nm line of the Helium-Neon laser and the 532 nm green laser line. biorxiv.orgeurogentec.com
The cell-permeability of 5-TAMRA-Azide is a key feature that allows for the investigation of dynamic processes within living cells without the need for fixation and permeabilization, which can alter cellular structures and functions. lumiprobe.com This enables real-time tracking of DNA synthesis and the intracellular localization of drugs. Its bio-orthogonal reactivity, typically through copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensures that the dye selectively labels molecules that have been metabolically or genetically engineered to contain an alkyne group, minimizing background fluorescence and without interfering with native cellular processes. nih.gov This specificity is crucial for accurately observing dynamic events such as the synthesis and localization of biomolecules over time using both confocal and widefield fluorescence microscopy. nih.govaxiomoptics.com
| Property | Description |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
| Fluorescence | Bright, Red |
| Key Features | Cell-permeable, Photostable, Bio-orthogonal reactivity |
| Common Applications | Live-cell DNA imaging, Intracellular drug tracking |
Integration with Super-Resolution Microscopy Techniques (e.g., Expansion Microscopy, STORM, PALM)
The application of 5-TAMRA-Azide extends to super-resolution microscopy, which overcomes the diffraction limit of conventional light microscopy, allowing for nanoscale imaging of cellular structures. ibidi.com One such technique is Expansion Microscopy (ExM), where the specimen is embedded in a swellable hydrogel and then physically expanded. biorxiv.orgnih.gov A novel approach, termed click-ExM, integrates click chemistry to label various biomolecules, including lipids and glycans, which were previously difficult to image with ExM. biorxiv.org In this method, cells are metabolically labeled with an alkyne-containing molecule. After fixation, the alkyne is reacted with an azide-modified tag, such as azide-TAMRA, allowing for subsequent visualization. biorxiv.org However, in some standard ExM procedures, the fluorescence from TAMRA can be lost after the expansion process. biorxiv.org To circumvent this, a modified click-ExM workflow involves reacting the incorporated alkyne with azide-biotin, followed by staining with a fluorescently labeled streptavidin molecule, which preserves the signal post-expansion. biorxiv.org
Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) are other super-resolution techniques that rely on the precise localization of single molecules. axiomoptics.comnih.govnih.gov These methods involve stochastically activating and imaging a sparse subset of fluorophores in a sample over thousands of frames to reconstruct a super-resolved image. axiomoptics.com While the direct use of 5-TAMRA-Azide in STORM or PALM is less commonly documented compared to specific photoswitchable dyes, the principles of these techniques are compatible with probes that can be selectively activated or made to blink. STORM typically utilizes organic dyes in a specific photoswitching buffer, while PALM often employs photoactivatable fluorescent proteins. axiomoptics.comabberior.rocks The bright and stable nature of TAMRA makes it a candidate for such applications, provided suitable photoswitching conditions can be established.
| Super-Resolution Technique | Principle | Relevance of TAMRA Azide, isomer 5 |
| Expansion Microscopy (ExM) | Physical expansion of the sample embedded in a hydrogel. | Used in click-ExM to label biomolecules prior to expansion, enabling nanoscale imaging of targets like lipids. biorxiv.org |
| STORM | Stochastic activation and localization of single organic fluorophores. | The bright and photostable properties of TAMRA are desirable, but would require specific conditions to induce the necessary photoswitching. axiomoptics.comabberior.rocks |
| PALM | Photoactivation and localization of single fluorescent proteins or dyes. | Similar to STORM, its application would depend on the ability to control its fluorescent state. nih.govnih.govabberior.rocks |
Application in Light Sheet Fluorescence Microscopy (LSFM) for 3D Biological Contexts
Light Sheet Fluorescence Microscopy (LSFM), also known as Selective Plane Illumination Microscopy (SPIM), is a powerful technique for imaging large, three-dimensional biological specimens, including cell cultures and developing organisms. nih.gov A key advantage of LSFM is its method of illumination; a thin sheet of laser light illuminates only the focal plane of the detection objective. This significantly reduces photobleaching and phototoxicity compared to conventional techniques like confocal microscopy, where the entire depth of the sample is often illuminated. nih.gov
The reduced phototoxicity and high acquisition speed of LSFM make it ideal for long-term imaging of sensitive, living specimens in their 3D context. nih.govgubra.dk The use of bright and photostable fluorescent probes is critical for achieving a high signal-to-noise ratio in LSFM. The properties of 5-TAMRA-Azide, including its brightness and stability, make it a suitable candidate for labeling specific structures within these 3D biological contexts via click chemistry. By labeling specific biomolecules with 5-TAMRA-Azide, researchers can visualize their distribution and dynamics within intact tissues or organoids over extended periods, providing valuable insights into complex biological processes in a more physiologically relevant environment. gubra.dk
Biomolecule Labeling for Spatiotemporal Analysis
The ability to attach fluorescent probes to specific biomolecules with high precision is fundamental to understanding their function and dynamics within the cell. 5-TAMRA-Azide, through its participation in click chemistry, provides a robust method for such labeling.
Site-Specific Labeling of Proteins and Peptides for Localization and Interaction Studies
5-TAMRA is a widely used fluorophore for the labeling of proteins and peptides. anaspec.comeurogentec.com The azide group on 5-TAMRA-Azide allows for its covalent attachment to proteins that have been modified to contain an alkyne group. This can be achieved through the incorporation of unnatural amino acids containing alkyne moieties into the protein structure. nih.gov This site-specific labeling approach offers precise control over the location of the fluorescent tag, which is crucial for accurate localization studies and for investigating protein-protein interactions. nih.govnih.govspringernature.com
For example, proteins can be labeled at their N-terminus with an azide group, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-containing fluorophore. nih.gov Conversely, incorporating an alkyne-containing unnatural amino acid at a specific site in a protein allows for its conjugation with 5-TAMRA-Azide. nih.gov These labeled proteins can then be visualized within cells to determine their subcellular localization and to track their movement over time. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) can be employed with TAMRA-labeled proteins to study protein-protein interactions in living cells. mdpi.com The efficiency and specificity of the click reaction ensure that the fluorescent probe does not interfere with the protein's function, providing reliable data on its biological activity. nih.govrsc.orgnih.govspringernature.com
Probing Nucleic Acids (DNA, RNA) for Genomic and Transcriptomic Investigations
5-TAMRA-Azide is also a valuable reagent for the fluorescent labeling of nucleic acids, enabling the study of genomic and transcriptomic processes. carlroth.comrevvity.comvectorlabs.com A common strategy involves the metabolic labeling of nascent DNA or RNA with nucleoside analogs containing a bioorthogonal reactive group, such as an alkyne. nih.gov For instance, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) or 5-ethynyluridine (B57126) (EU) can be incorporated into newly synthesized DNA or RNA, respectively. nih.gov
Following incorporation, the alkyne-modified nucleic acids can be detected by a click reaction with 5-TAMRA-Azide. nih.gov This method allows for the visualization of DNA replication and transcription in cells with high sensitivity and specificity. nih.govnih.gov The small size of the azide and alkyne groups ensures minimal perturbation to the biological system. This approach has been used to study DNA synthesis in vivo and to image RNA in the cellular environment. nih.govnih.govjenabioscience.com Such labeling is instrumental for transcriptomic analyses, allowing researchers to visualize the localization and dynamics of newly synthesized RNA, contributing to our understanding of gene expression and regulation. nih.govfrontiersin.orgspringernature.com
| Biomolecule | Labeling Strategy | Application |
| Proteins/Peptides | Incorporation of alkyne-containing unnatural amino acids followed by CuAAC with 5-TAMRA-Azide. | Site-specific localization, tracking protein dynamics, and studying protein-protein interactions (e.g., via FRET). nih.govnih.gov |
| DNA | Metabolic incorporation of alkyne-modified nucleosides (e.g., EdU) followed by CuAAC with 5-TAMRA-Azide. | Visualization of DNA replication and genomic investigations in fixed and living cells. nih.govnih.gov |
| RNA | Metabolic incorporation of alkyne-modified nucleosides (e.g., EU) followed by CuAAC with 5-TAMRA-Azide. | Imaging of newly synthesized RNA for transcriptomic analysis and studying RNA localization and dynamics. nih.govnih.gov |
Tagging Lipids and Glycans for Membrane Dynamics and Glycoconjugate Research
The study of cellular membranes and the complex carbohydrate structures known as glycans is fundamental to understanding a vast array of biological processes, from cell signaling to pathogen recognition. A key experimental approach in this field is the use of fluorescently labeled lipids and glycans to enable their visualization and tracking within the complex cellular environment. TAMRA (Tetramethylrhodamine) Azide, 5-isomer, serves as a valuable tool in this context, facilitating the covalent attachment of the bright and photostable TAMRA fluorophore to suitably modified lipids and glycans through bioorthogonal click chemistry.
The primary strategy for labeling these biomolecules involves a two-step process. First, cells are metabolically fed with precursor molecules that have been chemically modified to contain an alkyne group. For lipid research, this could be an alkyne-modified fatty acid or head group, which is then incorporated into various lipid species by the cell's own metabolic machinery. Similarly, for glycan analysis, cells are supplied with alkyne-modified monosaccharides, which are integrated into growing glycan chains on proteins and lipids, forming glycoconjugates.
Once these alkyne-tagged biomolecules are in place, TAMRA Azide, 5-isomer is introduced. The azide group on the TAMRA molecule reacts specifically and efficiently with the alkyne group on the lipid or glycan in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction forms a stable triazole linkage, covalently attaching the TAMRA fluorophore. This method allows for the specific labeling of the biomolecules of interest with minimal disruption to the cellular environment.
The resulting fluorescently tagged lipids can be used to investigate various aspects of membrane dynamics . Researchers can track the movement and distribution of individual lipid molecules within the cell membrane, providing insights into processes such as lipid raft formation, membrane fluidity, and the dynamics of lipid trafficking between different organelles. For instance, by labeling specific phospholipids, one can visualize their localization in different leaflets of the plasma membrane and their movement during cellular processes like endocytosis or exocytosis.
In the realm of glycoconjugate research , TAMRA-labeled glycans allow for the visualization of glycoproteins and glycolipids. This can be used to study the distribution and dynamics of these important molecules on the cell surface, their role in cell-cell adhesion, and their interaction with extracellular matrix components. Furthermore, changes in glycosylation patterns are often associated with disease states, such as cancer, and fluorescently tagging these glycans provides a powerful method for their detection and analysis in situ.
| Application | Biomolecule | Labeling Strategy | Research Focus |
| Membrane Dynamics | Lipids (e.g., phospholipids, sphingolipids) | Metabolic labeling with alkyne-modified precursors followed by CuAAC with TAMRA Azide, 5-isomer. | Lipid trafficking, membrane organization, lipid-protein interactions. |
| Glycoconjugate Research | Glycans on proteins and lipids | Metabolic labeling with alkyne-modified monosaccharides followed by CuAAC with TAMRA Azide, 5-isomer. | Glycan expression and localization, cell surface interactions, disease-associated glycosylation changes. |
Development of Novel Fluorogenic Probes Based on this compound
A significant advancement in fluorescence imaging is the development of fluorogenic probes, which are initially non-fluorescent or weakly fluorescent and only become brightly emissive upon reacting with a specific analyte. This "turn-on" response provides a high signal-to-noise ratio, as background fluorescence is minimized. The chemical structure of TAMRA Azide, 5-isomer, provides a versatile scaffold for the design of such analyte-responsive sensors.
Design and Characterization of Analyte-Responsive Fluorescent Sensors (e.g., for H2S)
Hydrogen sulfide (H₂S) is now recognized as an important gaseous signaling molecule in various physiological and pathological processes. The development of selective and sensitive fluorescent probes for H₂S is crucial for understanding its biological roles. One promising strategy for designing an H₂S-selective fluorogenic probe based on TAMRA Azide, 5-isomer, involves the reduction of the azide group by H₂S.
The design principle of such a probe would involve modifying the TAMRA core in a way that the azide group quenches the fluorescence of the rhodamine fluorophore. Upon reaction with H₂S, the azide is reduced to an amine. This chemical transformation would disrupt the quenching mechanism, leading to a "turn-on" of the bright TAMRA fluorescence.
The characterization of such a novel probe would involve several key steps:
Synthesis and Structural Verification: The synthesis of the TAMRA-based azide probe would be followed by rigorous purification and structural confirmation using techniques like NMR and mass spectrometry.
Photophysical Properties: The absorption and emission spectra of the probe would be measured before and after the addition of H₂S to determine the fluorescence turn-on ratio and the optimal excitation and emission wavelengths.
Selectivity and Sensitivity: The probe's response to H₂S would be tested in the presence of other biologically relevant reactive sulfur, oxygen, and nitrogen species to ensure high selectivity. The detection limit for H₂S would also be determined.
Reaction Kinetics: The speed of the reaction between the probe and H₂S would be characterized to assess its suitability for real-time imaging of dynamic changes in H₂S concentrations.
Cellular Imaging: The probe's ability to detect H₂S in living cells would be evaluated using fluorescence microscopy. This would involve assessing its cell permeability, cytotoxicity, and its response to endogenous or exogenously supplied H₂S.
| Parameter | Description |
| Analyte | Hydrogen Sulfide (H₂S) |
| Recognition Moiety | Azide group |
| Fluorophore | TAMRA (Tetramethylrhodamine) |
| Sensing Mechanism | H₂S-mediated reduction of the azide to an amine |
| Response | Fluorogenic "turn-on" |
Mechanisms of Fluorogenic "Turn-On" and Enhanced Signal Generation
The "turn-on" mechanism in fluorogenic probes derived from TAMRA Azide, 5-isomer, is typically based on the modulation of the electronic properties of the rhodamine fluorophore. Rhodamine dyes can exist in two forms: a fluorescent, open quinoid form and a non-fluorescent, closed spirocyclic form. The equilibrium between these two forms is highly sensitive to the chemical substituents on the rhodamine core.
In the case of a potential H₂S probe, the electron-withdrawing nature of the azide group could favor the formation of the non-fluorescent spirocyclic form, effectively quenching the fluorescence. The reduction of the azide to an electron-donating amine group by H₂S would shift the equilibrium towards the highly fluorescent open quinoid form, resulting in a dramatic increase in fluorescence intensity.
Several photophysical processes can be exploited to achieve this fluorogenic "turn-on":
Photoinduced Electron Transfer (PeT): In the "off" state, an electron-rich moiety can be positioned in close proximity to the excited fluorophore, leading to the transfer of an electron that quenches the fluorescence. The reaction with the analyte can alter the electronic properties of this quenching moiety, inhibiting PeT and restoring fluorescence.
Intramolecular Charge Transfer (ICT): In some designs, the fluorophore is coupled to a recognition unit in such a way that upon excitation, an ICT process occurs, leading to a non-emissive state. The binding or reaction of the analyte with the recognition unit can disrupt this ICT pathway, causing the probe to fluoresce.
Enhanced signal generation can be achieved through various strategies. The inherent brightness and high quantum yield of the TAMRA fluorophore provide a strong starting point. Furthermore, designing probes with a very low background fluorescence in the "off" state and a very high fluorescence in the "on" state leads to a large turn-on ratio and, consequently, a high signal-to-noise ratio. For cellular applications, ensuring efficient cell permeability and specific localization of the probe to the site of analyte production can also significantly enhance the detected signal by concentrating the probe where it is needed.
| Mechanism | Description | "Off" State | "On" State |
| Spirolactonization | Equilibrium between a non-fluorescent spirocyclic form and a fluorescent open quinoid form. | Equilibrium favors the closed, non-fluorescent form. | Analyte interaction shifts the equilibrium to the open, fluorescent form. |
| Photoinduced Electron Transfer (PeT) | Quenching of the excited state of the fluorophore by an electron transfer process. | Efficient PeT from a quenching moiety to the fluorophore. | Analyte interaction modifies the quencher, inhibiting PeT and restoring fluorescence. |
| Intramolecular Charge Transfer (ICT) | De-excitation of the fluorophore through a non-radiative ICT pathway. | Efficient ICT leads to a non-fluorescent state. | Analyte interaction disrupts the ICT pathway, allowing for radiative decay (fluorescence). |
Contributions to Chemical Proteomics and Functional Target Discovery with Tamra Azide, Isomer 5
Activity-Based Protein Profiling (ABPP) Methodologies
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems, such as cell lysates or even living organisms. nih.govnih.gov Instead of measuring protein abundance, ABPP measures enzyme activity directly. The integration of bioorthogonal chemistry, particularly the click reaction involving TAMRA Azide (B81097), isomer 5, has significantly enhanced the capabilities of ABPP. nih.govmdpi.com In this two-step approach, a probe containing a reactive group for the enzyme's active site and a small, non-perturbing alkyne handle is introduced first. nih.gov After the probe covalently binds to active enzymes, TAMRA Azide, isomer 5 is added, and the CuAAC reaction attaches the fluorescent tag, enabling detection and identification. mdpi.com
This compound, is instrumental in the ABPP workflow for pinpointing enzyme active sites and discovering ligand-protein interactions. drughunter.com Probes designed to mimic an enzyme's natural substrate can be functionalized with an alkyne group. When introduced into a proteome, these probes covalently bind to the active sites of their target enzymes. nih.gov Subsequent ligation with this compound, via click chemistry attaches the fluorescent reporter. mdpi.com This allows for the visualization of active enzymes and confirms that the probe has successfully targeted the active site.
This methodology is also a powerful tool for identifying the binding partners of small molecule ligands. drughunter.com By creating a version of a ligand that includes a photo-cross-linking group and an alkyne handle, researchers can covalently capture its protein targets. The subsequent click reaction with this compound, fluorescently tags these captured proteins, facilitating their isolation and identification through techniques like mass spectrometry. nih.gov
Table 1: Enzyme Classes Targeted by ABPP Probes Utilizing Click Chemistry for Reporter Tagging This table provides examples of enzyme families that are commonly studied using activity-based probes which can be subsequently labeled with azide-functionalized reporters like this compound.
| Enzyme Class | Probe Reactive Group (Example) | Purpose of Profiling |
| Serine Hydrolases | Fluorophosphonate (FP) | Drug discovery, identifying off-targets, functional enzyme analysis. universiteitleiden.nl |
| Cysteine Proteases | Acyloxymethyl ketone (AOMK) | Studying disease progression, inhibitor development. |
| Glycosidases | Cyclophellitol-based probes | Investigating carbohydrate metabolism, developing therapeutic inhibitors. |
| Deubiquitinating Enzymes (DUBs) | Ubiquitin-based probes with reactive electrophiles | Understanding protein degradation pathways, cancer research. rsc.org |
Post-translational modifications (PTMs) are crucial for regulating protein function, and their misregulation is linked to numerous diseases. nih.govnih.gov this compound, facilitates the detection and characterization of specific PTMs. The general strategy involves the metabolic or enzymatic installation of an alkyne-bearing chemical reporter onto the PTM of interest. For example, cells can be cultured with alkyne-modified sugars, which are incorporated into glycoproteins. These alkyne-tagged proteins can then be reacted with this compound, allowing for fluorescent detection and subsequent identification of the glycosylated proteins. nih.gov
This approach provides a sensitive method for studying dynamic changes in PTMs like O-GlcNAcylation. nih.gov By chemoenzymatically labeling the O-GlcNAc moiety with an azide and then reacting it with an alkyne-TAMRA derivative, researchers can visualize and quantify changes in glycosylation levels that are undetectable by traditional methods like immunoblotting. nih.gov This same principle applies to the study of protein adducts, where a small molecule or metabolite containing an alkyne handle forms an adduct with a protein, which can then be visualized by clicking on this compound.
Protein Labeling and Functional Characterization
The specific properties of this compound—namely its bright fluorescence and its ability to participate in highly specific click reactions—make it a preferred reagent for a wide range of protein labeling applications. vectorlabs.comvectorlabs.com The use of the pure 5-isomer is often favored in complex biological applications as it provides greater reproducibility compared to mixed isomers. anaspec.comeurogentec.com
This compound, can be employed in both global and site-specific protein labeling strategies through its reaction with alkyne-modified proteins. thermofisher.com
Global Protein Labeling: This approach aims to label a large subset of proteins to study system-wide changes. A common method is metabolic labeling, where cells are cultured with an amino acid analog containing an alkyne handle, such as L-homopropargylglycine (HPG), which is a surrogate for methionine. caltech.edu HPG is incorporated into all newly synthesized proteins. After cell lysis, the entire proteome can be labeled by reacting the cell lysate with this compound, allowing for the visualization of global protein synthesis. caltech.edu
Site-Specific Protein Bioconjugation: For more targeted studies, it is often necessary to label a protein at a specific location. escholarship.org This can be achieved by introducing an alkyne-containing unnatural amino acid at a specific site using genetic code expansion techniques. caltech.edu Alternatively, specific amino acid residues (like cysteine or lysine) can be chemically modified to introduce an alkyne handle. rsc.org Another approach involves using enzymes to attach an alkyne-modified substrate to a target protein. In all these methods, the final step involves the highly specific click reaction with this compound, to attach the fluorescent label precisely where the alkyne handle was installed. nih.gov
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding targets of a small molecule or drug candidate. drughunter.comnih.gov The process, often referred to as target deconvolution, involves a specially designed chemical probe. nih.gov This probe consists of three key parts: the small molecule of interest (the pharmacophore), a photoreactive group (like a benzophenone (B1666685) or diazirine), and a bioorthogonal handle, typically a terminal alkyne. nih.govmdpi.com
The experimental workflow is as follows:
The alkyne-containing photoaffinity probe is incubated with a complex biological sample, such as a cell lysate or intact cells, allowing it to bind to its protein targets. mdpi.com
The sample is exposed to UV light, which activates the photoreactive group, causing it to form a covalent bond with the nearest amino acid residues in the protein's binding site. nih.govnih.gov
The cells are lysed (if the labeling was done in situ), and this compound, is added to the proteome. nih.gov
A copper-catalyzed click reaction is initiated, which covalently attaches the fluorescent TAMRA tag to the alkyne handle on the probe, which is now permanently linked to its target protein(s). nih.govmdpi.com
This strategy allows for the specific fluorescent tagging of direct targets, which can then be identified and characterized. nih.gov
Table 2: Key Components and Steps in a Photoaffinity Labeling Experiment This table outlines the essential elements and procedural stages for identifying protein targets using a photoaffinity probe in conjunction with this compound.
| Component/Step | Description | Example |
| Photoaffinity Probe | A chemical tool containing a ligand, a photoreactive group, and an alkyne handle. | A γ-secretase inhibitor modified with a benzophenone and a terminal alkyne. nih.gov |
| Incubation | The probe is mixed with the biological sample to allow for binding to its target protein(s). | Incubating the probe with HeLa cell membranes. mdpi.com |
| Photo-irradiation | UV light (e.g., 350-365 nm) is applied to activate the photoreactive group, inducing covalent cross-linking to the target. mdpi.com | Exposing the sample to near-UV light to capture target proteins. |
| Click Reaction | This compound, is added along with a copper catalyst to fluorescently label the probe-protein complex. | Ligation with TAMRA-azide for subsequent in-gel fluorescence detection. nih.govmdpi.com |
| Analysis | Labeled proteins are separated (e.g., by SDS-PAGE) and identified (e.g., by mass spectrometry). | Visualization via in-gel fluorescence, followed by Western blot or proteomic analysis. nih.govnih.gov |
A primary advantage of using this compound, is the ability to directly visualize labeled proteins within a polyacrylamide gel following electrophoresis (SDS-PAGE). nih.gov After performing a labeling strategy such as ABPP or PAL, the entire proteome is separated by size on a gel. The gel can then be placed in a fluorescence imaging system equipped with the appropriate excitation laser (e.g., 532 nm) and emission filter (e.g., 580 nm). caltech.edu This allows for the immediate detection of fluorescent bands, which correspond to the proteins that were successfully labeled with the TAMRA probe. nih.govcaltech.edu
This in-gel detection method is highly sensitive, capable of detecting proteins at the femtomole level, and offers a significant advantage over less sensitive staining methods like Coomassie blue or even some antibody-based techniques. nih.gov Furthermore, in-gel fluorescence is a crucial step in advanced proteomic workflows. nih.govthermofisher.cn After a fluorescent band of interest is identified, it can be physically excised from the gel. The protein within the gel slice is then enzymatically digested into smaller peptides, which are subsequently extracted and analyzed by mass spectrometry. nih.gov This powerful combination of fluorescence imaging and mass spectrometry allows researchers to confidently identify previously unknown protein targets, binding partners, or sites of post-translational modification. nih.govyoutube.com
High-Throughput Screening and Ligand Discovery Platforms
The integration of "click chemistry" with fluorescent reporters has revolutionized high-throughput screening (HTS) and ligand discovery. TAMRA (Tetramethylrhodamine) Azide, isomer 5, a key reagent in this paradigm, enables the rapid and sensitive detection of molecular interactions. Its azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-functionalized molecules. This bioorthogonal reaction allows for the stable and specific attachment of the TAMRA fluorophore to tagged biomolecules, providing a robust fluorescent signal for quantification and visualization. This approach has been instrumental in developing novel screening platforms to identify enzyme inhibitors and to map small molecule-protein interactions within complex biological systems.
Development of Click-Enabled Assays for Enzyme Inhibitor Screening
The development of high-content screening (HCS) assays that directly measure the engagement of a compound with its target protein in a cellular environment has been a significant advancement in drug discovery. The use of clickable probes in conjunction with this compound, facilitates a direct and precise measurement of drug occupancy at the target's active site, moving beyond indirect readouts. nih.gov
A notable application of this strategy was the development of an imaging-based HCS assay to discover inhibitors of Xeroderma Pigmentosum type B (XPB), a helicase crucial for DNA repair. nih.govresearchgate.net Researchers synthesized an alkyne-functionalized analog of a known XPB inhibitor, Triptolide, creating the probe Triptolide-alkyne (TL-alk). This probe was designed to covalently bind to XPB. In the screening process, cells expressing EGFP-tagged XPB were incubated with compounds from a library before being treated with the TL-alk probe. Following this, a click reaction was performed using this compound, to attach the fluorescent TAMRA molecule to the alkyne tag on any TL-alk that had bound to XPB. nih.gov
The intensity of the TAMRA fluorescence in the cell nucleus, where XPB is located, served as a direct measure of the probe's ability to bind to its target. If a test compound from the library effectively bound to XPB, it would block the binding of the TL-alk probe, resulting in a reduced TAMRA signal. This competitive binding assay allowed for the screening of 1,874 compounds, including many FDA-approved drugs, for their ability to inhibit XPB. nih.govresearchgate.net The screening successfully identified pelitinib (B1684513) as a novel XPB ligand. Further investigation confirmed that pelitinib covalently binds to cysteine residue 342 of XPB and inhibits its ATPase activity. nih.gov
This click-enabled HCS platform demonstrates the power of combining a specific clickable probe with the fluorescent reporting capabilities of this compound, to create a robust and direct assay for identifying and characterizing enzyme inhibitors in a high-throughput manner. nih.gov
Table 1: Results of High-Content Screening for XPB Inhibitors This table summarizes the key findings from the imaging-based high-content screening assay that utilized a clickable probe and this compound, to identify novel inhibitors of the XPB protein.
| Compound Screened | Library Size | Identified Hit | Mechanism of Action | Validation |
|---|---|---|---|---|
| FDA-approved drugs and other compounds | 1,874 | Pelitinib | Covalent binding to Cys342 of XPB | Suppression of XPB ATPase activity, impairment of nucleotide excision repair |
Elucidation of Small Molecule-Protein Interactions in Complex Lysates
Identifying the protein targets of a bioactive small molecule is fundamental to understanding its mechanism of action and potential off-target effects. Chemical proteomics, utilizing clickable probes and this compound, provides a powerful methodology for profiling these interactions directly within a complex proteome, such as a cell lysate. nih.govnih.gov This approach allows for an unbiased identification of proteins that are covalently modified by a small molecule of interest.
The general strategy involves synthesizing an alkyne- or azide-functionalized analog of the small molecule. This "clickable" probe retains the core structure and reactivity of the parent compound. The probe is incubated with a cell lysate, allowing it to react with its protein targets. Following incubation, this compound (or an alkyne-TAMRA if an azide probe is used) is added along with the necessary catalysts for the CuAAC click reaction. This step attaches the fluorescent TAMRA tag to the probe-protein conjugates. acs.org
The fluorescently labeled proteins can then be visualized directly by in-gel fluorescence scanning after separation by SDS-PAGE. This provides a rapid profile of the targeted proteins. For definitive identification, the workflow is typically adapted to use a biotin-azide tag instead of TAMRA-azide. The biotin (B1667282) tag allows for the affinity purification of the probe-labeled proteins using streptavidin beads. The enriched proteins are then digested and identified by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov
A clear example of this methodology is the identification of protein targets for 4-hydroxynonenal (B163490) (HNE), an electrophilic aldehyde involved in oxidative stress signaling. Researchers synthesized azido (B1232118) and alkynyl derivatives of HNE (Az-HNE and Al-HNE) and incubated them with colon cancer cell lysates. nih.gov Using click chemistry to attach a biotin tag, they were able to purify the adducted proteins and identify them via mass spectrometry. This approach revealed a wide spectrum of HNE targets, including several proteins involved in cellular stress responses. The study noted that fluorescent tags like rhodamine (TAMRA) are also suitable for this click chemistry-based approach for visualization purposes. nih.gov
Table 2: Selected Protein Targets of 4-Hydroxynonenal (HNE) Identified in RKO Cell Lysates Using a Clickable Probe Approach This table presents a selection of proteins identified as targets of HNE through a chemical proteomics workflow involving an alkynyl-HNE probe and subsequent analysis.
| Protein Name | Gene Symbol | Function |
|---|---|---|
| Heat shock protein 90 | HSP90AA1 | Molecular chaperone, protein folding and stability |
| 78 kDa glucose-regulated protein | HSPA5 | Molecular chaperone, unfolded protein response |
| Heat shock 70 kDa protein 1A/1B | HSPA1A/HSPA1B | Molecular chaperone, stress response |
| Tubulin beta chain | TUBB | Cytoskeletal structure and dynamics |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Glycolysis, various non-glycolytic functions |
Compound Index
Förster Resonance Energy Transfer Fret Studies Employing Tamra Azide, Isomer 5
TAMRA Azide (B81097) as a FRET Acceptor in Bioconjugate Systems
5-TAMRA azide is predominantly employed as a FRET acceptor in various bioconjugate systems. Its absorption spectrum shows significant overlap with the emission spectra of common donor fluorophores, such as fluorescein (B123965) and its derivatives, making it an efficient energy acceptor. This characteristic is fundamental to its application in monitoring biological processes that involve changes in molecular proximity.
The selection of an appropriate donor-acceptor pair is critical for the success of any FRET experiment. The pairing of a donor fluorophore with 5-TAMRA azide as the acceptor requires careful consideration of their spectral properties to maximize FRET efficiency. Fluorescein derivatives, such as 6-FAM (6-carboxyfluorescein), are commonly used as donors for TAMRA. genelink.com The significant overlap between the emission spectrum of FAM and the absorption spectrum of TAMRA ensures efficient energy transfer. genelink.com
The Förster distance (R₀), the distance at which FRET efficiency is 50%, is a key parameter in optimizing FRET pairs. For the FAM/TAMRA pair, the R₀ value is approximately 5.3 nm, which makes this pair sensitive to distance changes within this range. nih.gov The optimization of FRET pairings involves selecting donor and acceptor dyes with a large spectral overlap, a high quantum yield for the donor, and a high molar extinction coefficient for the acceptor.
| FRET Pair Component | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Donor: 6-FAM | ~492 | ~517 | ~83,000 | ~0.92 |
| Acceptor: 5-TAMRA | ~546 | ~579 | ~91,000 | ~0.1 |
Interactive Data Table: Spectral Properties of a Common FRET Pair with 5-TAMRA
Note: The quantum yield of fluorophores can be influenced by their local environment.
FRET measurements utilizing 5-TAMRA azide as an acceptor enable the quantitative analysis of molecular distances and the real-time monitoring of conformational changes in biomolecules. mdpi.com By measuring the FRET efficiency, researchers can calculate the distance between the donor and acceptor fluorophores, providing insights into the structure and dynamics of proteins and nucleic acids. nih.gov
Single-molecule FRET (smFRET) is a particularly powerful technique that allows for the observation of individual molecules, revealing conformational heterogeneities and dynamic transitions that are often obscured in ensemble measurements. nih.govnih.govnih.gov For instance, in studies of protein conformational dynamics, 5-TAMRA azide can be attached to a specific site on a protein, and its distance to a donor fluorophore on another part of the protein can be monitored. Changes in FRET efficiency over time reflect the "jiggling and wiggling" of the protein's structural elements. nih.gov
In a study on the mismatch repair protein MutSα, a FRET pair consisting of TAMRA and Cy5 was used to monitor the bending of DNA induced by the protein. unc.edu The binding of MutSα to a DNA mismatch resulted in an increase in FRET efficiency, indicating a change in the DNA conformation. unc.edu
| Biological System | Measured Parameter | FRET Efficiency Change | Inferred Structural Change |
| DNA-MutSα Complex | DNA Bending Angle | Increase from ~0.35 to ~0.6 | Protein-induced bending of the DNA helix |
| Protein Folding | Inter-domain Distance | Varies with folding state | Compaction or expansion of the protein structure |
Interactive Data Table: Examples of Quantitative FRET Analysis
TAMRA Azide as a FRET Donor in Biosensing Configurations
While 5-TAMRA azide is overwhelmingly used as a FRET acceptor, its potential as a FRET donor is less common. For TAMRA to act as a donor, it would need to be paired with an acceptor that has an absorption spectrum overlapping with TAMRA's emission spectrum (around 580 nm). Suitable acceptors would be fluorophores that absorb in the orange-red to far-red region of the spectrum. However, the relatively lower quantum yield of TAMRA compared to other common donor fluorophores might limit the efficiency of FRET in such pairings. nih.gov The available literature predominantly highlights its role as an acceptor, and specific examples of 5-TAMRA azide being used as a donor in biosensing are not widely reported. Its primary utility in FRET-based biosensors remains as an efficient energy acceptor. nih.gov
Advanced FRET Applications in Nucleic Acid and Protein Interaction Research
The versatility of 5-TAMRA azide has led to its use in a variety of advanced FRET applications for studying the intricate interactions between nucleic acids and proteins. These studies provide critical insights into fundamental biological processes such as DNA replication, transcription, and repair. nih.govspringernature.com
Single-molecule FRET (smFRET) is a powerful tool for observing the dynamic interactions between individual DNA molecules and proteins in real time. nih.gov By labeling a DNA molecule with a donor fluorophore and a protein with 5-TAMRA azide (or vice versa), the formation and dissociation of the DNA-protein complex can be monitored by changes in FRET efficiency. nih.gov This approach provides detailed kinetic information that is often lost in ensemble measurements. nih.gov
For example, smFRET has been used to study the mechanisms of replication initiator DnaA and the competition between DnaA and single-stranded DNA binding protein (SSB) for single-stranded DNA. nih.gov These studies provide a direct view of the conformational changes in DNA secondary structures that are induced by protein binding. nih.gov
| System Studied | Labeled Molecules | Observed FRET Change | Biological Insight |
| DNA Replication Initiation | DNA (donor), DnaA (acceptor) | Increase upon binding | Conformational change in DNA upon protein binding |
| DNA Repair | DNA (donor), MutSα (acceptor) | Dynamic fluctuations | Real-time observation of protein searching for and binding to a mismatch |
Interactive Data Table: Real-Time Monitoring of DNA-Protein Interactions using FRET
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of nucleic acids and are implicated in various biological processes, including the regulation of gene expression. nih.govucl.ac.uk FRET is a valuable technique for studying the folding, stability, and dynamics of these complex structures. nih.govnih.govucl.ac.uk
In a typical G4 FRET assay, the oligonucleotide is labeled with a donor (e.g., FAM) at one end and an acceptor (e.g., TAMRA) at the other. ucl.ac.ukscienceopen.comnih.gov In the unfolded state, the dyes are far apart, resulting in low FRET. Upon folding into the compact G-quadruplex structure, the donor and acceptor are brought into close proximity, leading to a significant increase in FRET efficiency. ucl.ac.ukscienceopen.com This change in FRET can be used to monitor the effects of ions, small molecules, and proteins on the stability and conformation of G-quadruplexes. scienceopen.comnih.gov For instance, the binding of a G4-stabilizing ligand can be detected by an increase in the melting temperature (Tm) of the G4 structure, as monitored by a FRET melting assay. nih.gov
| G-Quadruplex System | FRET Pair | Observation | Finding |
| Human telomeric G-quadruplex | FAM/TAMRA | High FRET in folded state, low FRET in unfolded state | Characterization of folding/unfolding dynamics and stability. ucl.ac.ukscienceopen.com |
| c-Myc promoter G-quadruplex | FAM/TAMRA | Change in FRET upon ligand binding | Identification and characterization of G4-interactive compounds. scienceopen.com |
Interactive Data Table: FRET Studies of G-Quadruplex Structures
Computational and Theoretical Approaches in the Study of Tamra Azide, Isomer 5 Systems
Quantum Mechanical (QM) Calculations for Photophysical Property Prediction
Quantum mechanics forms the theoretical foundation for understanding the interaction of light and matter, making it a powerful tool for predicting the key photophysical characteristics of fluorophores like TAMRA Azide (B81097). These calculations focus on the electronic structure of the molecule to elucidate the origins of its fluorescent properties.
Ab initio and Density Functional Theory (DFT) are two prominent classes of QM methods used to study the electronic structure of molecules. DFT, in particular, has become a standard tool for medium-sized molecules like TAMRA due to its balance of computational cost and accuracy. These studies involve solving approximations of the Schrödinger equation to determine the molecule's electronic ground and excited states.
For the TAMRA fluorophore, DFT calculations are used to map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels is fundamental to the molecule's absorption and emission characteristics. The distribution of these orbitals reveals which parts of the molecule are involved in the electronic transitions responsible for its fluorescence. For instance, in rhodamine dyes, the electronic density of the frontier orbitals is typically delocalized across the polyaromatic xanthene core, which is crucial for their high molar absorptivity. Studies on related fluorophores have shown that the fluorescence properties are governed by a photoinduced electron transfer (PET) process, which can be modeled using these computational approaches. nih.gov
From the calculated electronic structures, key photophysical properties can be predicted. The energy gap between the first excited state (S1) and the ground state (S0) allows for the theoretical prediction of the fluorescence emission wavelength. By calculating the optimized geometries of both the ground and excited states, researchers can also predict the absorption wavelength and the resulting Stokes shift—the difference between the maximum absorption and emission wavelengths.
Predicting the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is more complex as it involves competing non-radiative decay pathways. However, QM methods can help identify potential quenching mechanisms, such as conical intersections or transitions to triplet states, that reduce fluorescence efficiency. diva-portal.org By understanding these relationships, the TAMRA structure can be theoretically modified to enhance its brightness. While specific computational studies focused solely on TAMRA Azide, 5-isomer are not extensively published, the known experimental data provide a benchmark for such theoretical predictions.
| Property | Value | Description |
|---|---|---|
| Excitation Maximum (λex) | 541 nm | The wavelength of light at which the molecule most efficiently absorbs energy to reach an excited state. broadpharm.com |
| Emission Maximum (λem) | 567 nm | The wavelength of light at which the molecule emits the most photons upon returning to its ground state. broadpharm.com |
| Stokes Shift | 26 nm | The difference between the excitation and emission maxima, indicative of the energy lost to non-radiative processes before fluorescence. |
| Molar Extinction Coefficient (ε) | 84,000 cm-1M-1 | A measure of how strongly the molecule absorbs light at the excitation maximum. broadpharm.com |
| Fluorescence Quantum Yield (ΦF) | 0.1 | The efficiency of the fluorescence process, representing the fraction of excited molecules that decay via fluorescence. broadpharm.com |
Molecular Dynamics (MD) Simulations of TAMRA Azide Conjugates
While QM methods are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements and conformational changes of atoms and molecules over time. nih.gov MD simulations are particularly valuable for understanding how TAMRA Azide behaves after it has been conjugated to a larger biomolecule and how it interacts with its biological environment. mdpi.com
TAMRA Azide, 5-isomer, is often attached to biomolecules via a linker arm, such as a hexanyl chain. thermofisher.com The flexibility and preferred orientation of this linker are critical, as they determine the final position and mobility of the TAMRA fluorophore relative to the target biomolecule. MD simulations can model the full range of motion of the linker and the attached dye, identifying the most stable or probable conformations. This analysis is crucial for designing linkers that minimize steric hindrance and prevent the fluorophore from interfering with the biological function of the labeled molecule.
Once conjugated to a protein or nucleic acid, the TAMRA probe's behavior is influenced by its local environment. MD simulations can model the complex system, including the TAMRA-labeled biomolecule and surrounding water molecules and ions. nih.gov These simulations provide detailed insights into the non-covalent interactions (such as hydrogen bonds, van der Waals forces, and hydrophobic interactions) between the fluorophore and the macromolecule. Such interactions can affect the fluorophore's quantum yield and rotational freedom, which are important parameters in techniques like fluorescence polarization. By simulating these interactions, researchers can predict whether a specific labeling site will lead to fluorescence quenching or enhancement and how the probe will report on changes in the macromolecule's conformation. rsc.org
| Interaction Type | Description | Potential Impact on TAMRA Probe |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between the TAMRA fluorophore (e.g., its carboxyl or amide groups) and polar residues on a protein surface. | Can restrict the rotational freedom of the dye, potentially increasing fluorescence polarization. |
| Hydrophobic Interactions | The tendency of the nonpolar xanthene core of TAMRA to associate with nonpolar regions of a biomolecule, away from water. | May lead to changes in fluorescence intensity (quenching or enhancement) depending on the specific environment. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between the fluorophore and the biomolecule. | Contribute to the overall binding stability and preferred orientation of the dye within a binding pocket or on a surface. |
| Solvent Interactions | Interactions between the TAMRA probe and surrounding water molecules. | Affects the overall dynamics and can influence the rate of non-radiative decay, thereby impacting quantum yield. |
Rational Design Principles for Optimized TAMRA-Based Probes and Click Reagents
The ultimate goal of applying computational and theoretical methods is to enable the rational design of new molecules with superior properties. rsc.orgwiley.com By combining insights from both QM and MD studies, researchers can move beyond trial-and-error approaches to create optimized TAMRA-based probes and click reagents tailored for specific experimental needs.
Rational design principles based on these computational methods include:
Tuning Photophysical Properties: QM calculations can predict how chemical modifications to the TAMRA xanthene core—such as the addition of electron-donating or electron-withdrawing groups—will shift its absorption and emission spectra or alter its quantum yield. nih.gov This allows for the in silico design of new TAMRA analogs with desired colors or enhanced brightness.
Optimizing Linker Design: MD simulations provide a means to design linkers that control the distance and orientation of the fluorophore relative to its target. rsc.org This is critical for applications like Förster Resonance Energy Transfer (FRET), where the distance between two dyes must be precisely controlled.
Improving Environmental Sensitivity: Computational models can help design probes that change their fluorescent output in response to specific environmental cues, such as pH, ion concentration, or binding events. By simulating how the probe's electronic structure and dynamics are affected by these changes, probes can be engineered to act as sensitive "turn-on" or ratiometric sensors. rsc.org
Enhancing Click Reaction Efficiency: While the focus is often on the fluorophore, theoretical calculations can also be applied to the azide group to understand its reactivity in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reactions. medchemexpress.com This can lead to the design of reagents with faster reaction kinetics or improved stability for more efficient and specific biomolecule labeling.
By integrating these computational strategies, the development of next-generation fluorescent tools based on the TAMRA scaffold can be significantly accelerated, providing more powerful probes for visualizing complex biological processes. nih.gov
Emerging Research Frontiers and Future Perspectives for Tamra Azide, Isomer 5
Integration with Nanotechnology and Advanced Material Sciences
The unique properties of nanoparticles, such as their high surface-area-to-volume ratio and tunable characteristics, make them ideal platforms for a range of biomedical and technological applications. The ability to precisely modify their surfaces is critical to their function. TAMRA Azide (B81097), 5-isomer, plays a important role in this domain through its application in surface functionalization for targeted delivery systems and the development of advanced biosensors.
The covalent attachment of molecules to the surface of nanocarriers is a cornerstone of targeted drug delivery. TAMRA Azide, 5-isomer, serves as a key reagent in this process, enabling the fluorescent labeling of nanoparticles for tracking and visualization purposes. The primary mechanism for this functionalization is the azide-alkyne cycloaddition, a cornerstone of click chemistry.
This reaction can be performed in two main ways:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Nanoparticles are first functionalized with terminal alkyne groups. TAMRA Azide, 5-isomer, is then "clicked" onto this surface in the presence of a copper(I) catalyst, forming a stable triazole linkage. This method is highly efficient for conjugating the TAMRA dye to various nanocarriers. researchgate.netvectorlabs.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in biological systems, nanoparticles can be functionalized with strained cyclooctynes, such as dibenzocyclooctyne (DBCO). bioscience.co.uk TAMRA Azide, 5-isomer, reacts directly with these strained rings without the need for a metal catalyst. vectorlabs.com This copper-free approach is particularly valuable for applications involving live cells or in vivo systems.
By incorporating TAMRA Azide, 5-isomer, researchers can fluorescently tag a wide array of nanoparticles, including liposomes, polymeric micelles, and inorganic nanoparticles. This labeling is instrumental for studying their biodistribution, cellular uptake, and accumulation at target sites, which is essential for developing effective targeted therapies.
| Functionalization Method | Key Reagents on Nanoparticle | Catalyst Requirement | Primary Advantage |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Copper(I) | High reaction efficiency and speed |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne (B158145) (e.g., DBCO, BCN) | None (Copper-free) | High biocompatibility, suitable for in vivo applications |
The precise immobilization of fluorescent probes onto surfaces is fundamental to the creation of high-performance biosensors and microarrays. TAMRA Azide, 5-isomer, has been successfully used to fabricate fluorescent microarrays for various sensing applications. In one approach, surfaces such as glass or nanocrystalline diamond films are modified to present alkyne or cyclooctyne groups. researchgate.net An ink solution containing TAMRA Azide, 5-isomer, is then printed onto this surface using techniques like microchannel cantilever spotting. researchgate.netresearchgate.net
The click reaction that ensues—either CuAAC or SPAAC—covalently and stably anchors the TAMRA fluorophore to the substrate in a defined pattern. researchgate.net These fluorescently patterned surfaces can then be used to detect the binding of specific analytes, with changes in fluorescence intensity indicating a positive interaction. This methodology has been shown to be effective for creating microarrays that can be used in protein binding experiments and other diagnostic applications. researchgate.netresearchgate.net The ability to create uniform, high-density fluorescent spots makes TAMRA Azide, 5-isomer, a valuable tool in the development of next-generation diagnostic platforms. researchgate.net
Multimodal Imaging and Theranostic Probe Development
Modern biomedical research increasingly relies on the ability to visualize biological processes across different scales and modalities. Multimodal imaging probes, which combine two or more imaging techniques (e.g., optical and nuclear imaging), offer a more comprehensive understanding of disease states. Theranostics takes this a step further by integrating diagnostic imaging with therapeutic delivery in a single agent.
TAMRA Azide, 5-isomer, contributes to this field as the fluorescent reporter component of dual-modality probes. A notable example is the development of a peptide-based imaging agent designed to target the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. plos.org In this work, a peptide was synthesized that was labeled with both a TAMRA fluorophore and a chelator for the radioisotope Technetium-99m (Tc-99m). plos.org The resulting probe, Tc-99m SYPIPDT-ECG-TAMRA, allows for both radioactive detection via gamma camera imaging and fluorescent detection in ex vivo tissue analysis. plos.org Such dual-labeled agents provide complementary information: nuclear imaging offers whole-body visualization and quantification, while fluorescence imaging provides high-resolution validation in tissue samples. nih.gov
Furthermore, dual-label probes like TAMRA Biotin (B1667282) Azide combine the fluorescent properties of TAMRA with the high-affinity binding of biotin. vectorlabs.com This allows for a two-pronged approach where biomolecules can be visualized via fluorescence and simultaneously isolated for further analysis (e.g., mass spectrometry) through streptavidin affinity purification. vectorlabs.com This integration of visualization and purification is a powerful tool in diagnostics and proteomics.
Innovations in Click Chemistry Reagents Beyond Copper-Catalyzed and Strain-Promoted Methods
While CuAAC and SPAAC are the most common applications for TAMRA Azide, 5-isomer, the field of click chemistry is continually evolving to enhance reaction speed, efficiency, and biocompatibility. acs.org
Ligand-Accelerated and Self-Catalyzing Systems: One area of innovation involves improving the performance of CuAAC. The use of copper-chelating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA), has been shown to accelerate the reaction rate and stabilize the required Cu(I) oxidation state, reducing copper-induced toxicity in cellular environments. nih.govtcichemicals.com Taking this concept further, "Azide Plus" reagents have been developed which incorporate a copper-chelating motif directly into the azide molecule's structure. vectorlabs.com This creates a system where the reagent itself forms a highly active copper complex that acts as both reactant and catalyst, leading to near-instantaneous reactions even at low concentrations. vectorlabs.com
Photo-Induced Click Chemistry: A significant advance beyond standard methods is the development of light-triggered or "photoclick" chemistry. acs.orgnih.gov In some systems, the catalytically active Cu(I) is generated from a more stable Cu(II) precursor through photochemical reduction. researchgate.net This allows the click reaction to be initiated only when and where light is applied, providing powerful spatiotemporal control over the labeling process. nih.gov Other photoclick reactions use light to generate highly reactive intermediates, such as nitrile imines from tetrazoles, which then react with a partner molecule. nih.gov These light-dependent strategies open up new possibilities for precise surface patterning and in vivo labeling.
Alternative Bioorthogonal Reactions: Beyond azide-alkyne cycloadditions, other bioorthogonal reactions can utilize the azide group. The Staudinger ligation, for example, involves the reaction of an azide with a specifically engineered triarylphosphine. mdpi.comwebsite-files.com This reaction forms a stable amide bond without the need for a catalyst and is orthogonal to many other chemical transformations, providing an alternative pathway for conjugating TAMRA Azide, 5-isomer, to biomolecules. nih.gov
| Innovative Method | Principle | Key Advantage |
|---|---|---|
| Ligand-Accelerated CuAAC | Use of copper-chelating ligands (e.g., THPTA) to stabilize Cu(I) and accelerate the reaction. nih.govtcichemicals.com | Reduced cytotoxicity and enhanced reaction rates in biological media. |
| Azide Plus Reagents | The azide molecule contains an integrated copper-chelating system, acting as both reactant and catalyst. vectorlabs.com | Extremely fast reaction kinetics, ideal for detecting low-abundance targets. |
| Photo-Induced Click Chemistry | Light is used to generate the catalyst (e.g., Cu(I) from Cu(II)) or a reactive intermediate. researchgate.netnih.gov | Spatiotemporal control over the labeling reaction. |
| Staudinger Ligation | Catalyst-free reaction between an azide and an engineered phosphine (B1218219) to form an amide bond. mdpi.comwebsite-files.com | An alternative bioorthogonal pathway, orthogonal to azide-alkyne cycloadditions. |
Expanding the Scope in Systems Biology and Multi-Omics Research Paradigms
Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields, including genomics, proteomics, and metabolomics. Fluorescent labeling with reagents like TAMRA Azide, 5-isomer, is becoming an important tool in this endeavor, particularly in proteomics, the large-scale study of proteins.
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to identify the protein targets of drugs and to study enzyme function on a proteome-wide scale. nih.gov In a typical ABPP workflow, a chemical probe designed to react with a specific class of proteins is introduced to a cell lysate or live cells. This probe also contains an alkyne handle. After the probe has bound to its protein targets, TAMRA Azide, 5-isomer, is added, and a click reaction is performed to fluorescently tag the probe-protein complexes. nih.gov This allows for the visualization of the targeted proteins by in-gel fluorescence scanning and their subsequent identification by mass spectrometry. nih.gov
This approach has been used to identify the off-targets of cancer inhibitors, providing crucial information about a drug's mechanism of action and potential side effects. nih.gov Similarly, metabolic labeling with azide-modified building blocks (e.g., fatty acids) allows for the study of post-translational modifications. For instance, cells can be fed an azide-containing analog of myristic acid, which becomes incorporated into proteins. The entire "myristoylated proteome" can then be visualized in cells or in gels by clicking on a fluorescent alkyne, or conversely, by using an alkyne-modified analog and clicking on TAMRA azide. nih.gov These methods provide powerful insights into the dynamics of protein function and modification at a systems level.
Q & A
Q. How is TAMRA Azide, isomer 5 utilized in click chemistry for biomolecular labeling?
this compound serves as a critical reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The azide group reacts selectively with alkyne-modified biomolecules (e.g., proteins, nucleic acids) to form stable triazole linkages. For optimal results:
- Use a Cu(I) catalyst (e.g., TBTA or BTTAA) to enhance reaction kinetics and reduce cytotoxicity.
- Dissolve the compound in DMSO at 10 mM stock concentration for consistent reactivity (adjust based on target molarity using dilution protocols) .
- Validate conjugation efficiency via SDS-PAGE with in-gel fluorescence scanning or mass spectrometry .
Q. What are the spectral properties of this compound, and how do they influence experimental design?
The compound exhibits an absorption maximum at 541 nm (ε = 84,000 L·mol⁻¹·cm⁻¹) and emission at 567 nm with a fluorescence quantum yield of 0.1 . Key considerations:
- Select excitation sources (e.g., 532 nm lasers) and emission filters (570–620 nm) compatible with its spectral profile.
- Account for its moderate quantum yield by optimizing imaging exposure times or using signal amplification strategies (e.g., repeated scanning in confocal microscopy).
- Avoid spectral overlap with other fluorophores (e.g., FAM or Cy3) in multiplexed experiments .
Q. What quality control measures are essential when working with this compound?
- Verify purity (≥95%) via HPLC-MS and ¹H NMR prior to use .
- Store aliquots at -20°C in the dark to prevent photodegradation; avoid repeated freeze-thaw cycles .
- Confirm solubility in polar solvents (e.g., DMSO, ethanol) and avoid aqueous buffers with low organic content to prevent precipitation .
Advanced Research Questions
Q. How can researchers address challenges related to the low fluorescence quantum yield of this compound in live-cell imaging?
- Signal amplification : Use higher probe concentrations (e.g., 10–50 µM) while ensuring biocompatibility .
- FRET optimization : Pair TAMRA (acceptor) with a high-quantum-yield donor (e.g., FAM) to enhance sensitivity via energy transfer .
- Advanced microscopy : Apply time-gated imaging or photon-counting detectors to reduce background noise .
Q. How to resolve discrepancies in subcellular localization observed with this compound across studies?
- Solubility checks : Ensure proper dissolution in DMSO (≥10 mM stock) and avoid aggregation by sonicating samples before use .
- Fixation artifacts : Compare live-cell vs. fixed-cell imaging; aldehydes in fixatives may alter dye distribution .
- Control experiments : Co-stain with organelle-specific markers (e.g., MitoTracker) to validate localization patterns .
Q. How to optimize reaction conditions for in vivo labeling with this compound while minimizing cytotoxicity?
- Cu-free click chemistry : Use strain-promoted (e.g., DBCO) or photochemical azide-alkyne reactions to bypass toxic Cu(I) catalysts .
- Dosage titration : Determine the minimum effective concentration (e.g., 1–5 µM) via dose-response assays in model organisms .
- Temporal control : Administer the azide probe and alkyne tag sequentially to reduce off-target interactions .
Q. What methodological approaches are recommended when encountering inconsistent labeling efficiency?
- Stoichiometry calibration : Optimize the molar ratio of azide:alkyne (typically 1:1.5–2.0) to ensure complete conjugation .
- Reaction monitoring : Use thin-layer chromatography (TLC) or fluorescence quenching assays to track reaction progress .
- Batch testing : Compare labeling efficiency across different synthesis batches of TAMRA Azide to rule out variability in azide group reactivity .
Data Contradiction Analysis
Q. How to interpret conflicting reports on this compound’s performance in click chemistry vs. traditional labeling methods?
- Kinetic variability : CuAAC reactions may exhibit slower kinetics compared to NHS ester coupling, requiring longer incubation times (e.g., 2–4 hours at 37°C) .
- Context-dependent efficiency : Labeling efficiency in complex biological matrices (e.g., serum) may drop due to competing thiol reactions; include reducing agents (e.g., TCEP) to mitigate this .
- Cross-validation : Confirm labeling outcomes using orthogonal techniques (e.g., fluorescence correlation spectroscopy vs. Western blot) .
Q. Why do some studies report nonspecific background signals with this compound?
- Residual Cu(I) : Remove unreacted copper via size-exclusion chromatography or chelating resins (e.g., EDTA agarose) post-labeling .
- Hydrophobic interactions : Pre-block samples with BSA or casein to reduce nonspecific binding of the TAMRA moiety .
- Photobleaching artifacts : Limit light exposure during sample preparation and use antifade mounting media for fixed cells .
Methodological Integration
Q. How to integrate this compound into FRET-based assays for dynamic protein interaction studies?
- Donor-acceptor pairing : Use FAM-labeled biomolecules as donors (ex: 488 nm) and TAMRA Azide as the acceptor, ensuring Förster distance (∼5 nm) compatibility .
- Time-resolved FRET : Measure energy transfer efficiency via fluorescence lifetime imaging (FLIM) to quantify interaction kinetics .
- Negative controls : Include samples lacking the acceptor or donor to validate FRET specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
